molecular formula C10H20S4 B1296586 1,4,8,11-Tetrathiacyclotetradecane CAS No. 24194-61-4

1,4,8,11-Tetrathiacyclotetradecane

Cat. No. B1296586
CAS RN: 24194-61-4
M. Wt: 268.5 g/mol
InChI Key: WMVHWZHZRYGGOO-UHFFFAOYSA-N
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Description

1,4,8,11-Tetrathiacyclotetradecane is a tetradentate thioether . It is also referred to as thio-crown aneS (4) or sulfur crown-ether analog . It forms complexes with ruthenium .


Synthesis Analysis

The synthesis of 1,4,8,11-Tetrathiacyclotetradecane involves the use of 3,7-DITHIA-1,9-NONANEDITHIOL and 1,3-Dibromopropane .


Molecular Structure Analysis

The molecular formula of 1,4,8,11-Tetrathiacyclotetradecane is C10H20S4 . Its molecular weight is 268.526 . The IUPAC Standard InChI is InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2 .


Physical And Chemical Properties Analysis

1,4,8,11-Tetrathiacyclotetradecane is a solid at 20 degrees Celsius . It has a melting point of 121.0 to 125.0 °C . The compound is air sensitive and should be stored under inert gas .

Scientific Research Applications

Solvent Extraction and Complex Formation

1,4,8,11-Tetrathiacyclotetradecane (TTP) has been utilized in the study of mercury(II) and silver(I) picrate extraction and complex formation. The research determined equilibrium constants characterizing the extraction and ionization of complexes, proposing a mechanism of extraction based on elemental analyses, conductivity measurements, and IR spectra (Sevdić, Fekete, & Meider, 1980).

Proton-driven Self-assembled Systems

1,4,8,11-Tetrathiacyclotetradecane has been a subject of investigation in proton-driven self-assembled systems involving cyclam-cored dendrimers and cyanide metal complexes. This research explored the acid-driven adducts formed in solutions, showing distinct optical outputs that behave according to logic gates (Bergamini et al., 2004).

Enhanced Electrochemical Reduction

Replacement of nitrogen atoms in 1,4,8,11-tetraazacyclotetradecane with sulfur atoms has been studied for its effect on the electrochemical reduction of protons and CO2. This modification enabled reductions at more positive potentials and provided insights into Nature's use of sulfur-based ligand platforms (Gerschel et al., 2019).

Synthesis and Complex Formation with Cations

The synthesis and complex formation of 1,4,8,11-tetraazacyclotetradecane with various cations have been explored. Studies focused on understanding the coordination modes and molecular structures of these complexes (Safin et al., 2007).

Macrocyclic Ligand Preorganization

Research on tetrathiamacrocyclic ligands like 1,4,8,11-tetrathiacyclotetradecane has provided insights into ligand preorganization. These studies have implications for the design of new compounds with high stability and metal-ion selectivity (Comba et al., 1997).

Safety And Hazards

1,4,8,11-Tetrathiacyclotetradecane can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and take off contaminated clothing and wash before reuse .

properties

IUPAC Name

1,4,8,11-tetrathiacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20S4/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHWZHZRYGGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCCSCCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90306321
Record name 1,4,8,11-Tetrathiacyclotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90306321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8,11-Tetrathiacyclotetradecane

CAS RN

24194-61-4
Record name 24194-61-4
Source DTP/NCI
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Record name 1,4,8,11-Tetrathiacyclotetradecane
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Record name 1,4,8,11-Tetrathiacyclotetradecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
475
Citations
RE DeSimone, MD Glick - Journal of the American Chemical …, 1976 - ACS Publications
The crystal structures of two forms of the macrocyclic polythiaether 1, 4, 8, 11-tetrathiacyclotetradecane have been determined. The a form is monoclinic, P2\/n, a= 15.512 (4) Á, b= 8.261 …
Number of citations: 119 pubs.acs.org
MAF Elmosallamy, AM Fathy… - … An International Journal …, 2008 - Wiley Online Library
A potentiometric sensor for lead(II) ions based on the use of 1,4,8,11‐tetrathiacyclotetradecane (TTCTD) as a neutral ionophore and potassium tetrakis‐(p‐chlorophenyl)borate as a …
AJ Blake, WS Li, V Lippolis… - … Section C: Crystal …, 1997 - scripts.iucr.org
The title compound, C10H20S4.4I2, [14]aneS4.4I2, possesses crystallographically imposed inversion symmetry and has all four S donor atoms coordinated to diiodine molecules. The …
Number of citations: 17 scripts.iucr.org
N Galešić, M Herceg, D Sevdić - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
(IUCr) Structure of diiodo(1,4,8,11-tetrathiacyclotetradecane)mercury(II) Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (metal-organic …
Number of citations: 20 scripts.iucr.org
BC Dunn, LA Ochrymowycz… - Inorganic Chemistry, 1995 - ACS Publications
Copper complexes with macrocyclictetrathiaethers have been shown to undergo electron-transfer reactions that follow a dualpathway mechanism (Figure l). 1 2 This mechanism arises …
Number of citations: 34 pubs.acs.org
M Herceg, B Matković, D Sevdić… - Croatica Chemica …, 1984 - hrcak.srce.hr
The crystals of 1, 4, 8, 11-tetrathiacyclotetradecanedipicratomercury (II) heminitromethane,[Hg (C10H20S4)·(CsH2Ns01h]· 1/2CHsN02, are triclinic, spcrce group Pl with a= 1.2794 (6), b…
Number of citations: 8 hrcak.srce.hr
NW Alcock, N Herron, P Moore - Journal of the Chemical Society …, 1978 - pubs.rsc.org
The crystal structures of the title complexes [(HgCl2)2L](1) and [HgL(OH2)][ClO4]2(2) have been determined by X-ray diffraction. Complex (1) crystallises in the monoclinic space group …
Number of citations: 34 pubs.rsc.org
K Saito, Y Masuda, E Sekido - Analytica Chimica Acta, 1983 - Elsevier
The possibilities of thiacrown compounds in liquid—liquid extraction were tested by using 1,4,8,11-tetrathiacyclotetradecane (TTCT). Class a metals were not extracted at all; of the class …
Number of citations: 111 www.sciencedirect.com
MS Kazemi, B Shamshirgaran - Int. J. Electrochem. Sci, 2016 - electrochemsci.org
The complex formation between Pb 2+ and Ag+ metal cations with 15-crown-5 (15C5), 1, 4, 8, 11-tetrathiacyclotetradecane (TTCTD) and 1, 7-diaza-12-crown-4 (DA12C4) macrocyclic …
Number of citations: 4 www.electrochemsci.org
E Sekido, K Saito, Y Naganuma, H Kumazaki - Analytical sciences, 1985 - Springer
Liquid-liquid extraction of some class b metals, silver(I), mercury(II), palladium(II) and cadmium(II) using thiacrown compound, 1,4,8,11-tetrathiacyclotetradecane(TTCT) and picrate(Pic - …
Number of citations: 40 link.springer.com

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